Benzoylcholine

Description

Properties

IUPAC Name |

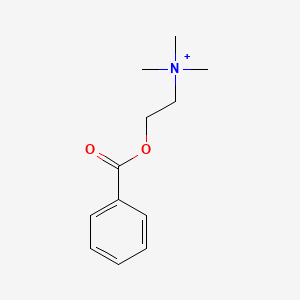

2-benzoyloxyethyl(trimethyl)azanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18NO2/c1-13(2,3)9-10-15-12(14)11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3/q+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOPVGFKDVOOCHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCOC(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18NO2+ | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20176574 | |

| Record name | Benzoylcholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20176574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.28 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2208-04-0 | |

| Record name | Benzoylcholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2208-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002208040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoylcholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20176574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Enzymatic Hydrolysis of Benzoylcholine by Butyrylcholinesterase: A Mechanistic and Methodological Deep Dive

For Immediate Release

This technical guide provides a comprehensive overview of the catalytic mechanism of butyrylcholinesterase (BChE) in the hydrolysis of benzoylcholine. Tailored for researchers, scientists, and professionals in drug development, this document details the enzymatic process, presents key kinetic data, and outlines experimental protocols for the study of this interaction.

The Core Mechanism: A Two-Step Catalytic Process

Butyrylcholinesterase (BChE), a serine hydrolase, catalyzes the hydrolysis of various choline (B1196258) esters, including this compound.[1][2] The active site of BChE features a catalytic triad (B1167595) composed of Serine-198 (Ser198), Histidine-438 (His438), and Glutamate-325 (Glu325), along with an oxyanion hole formed by Glycine-116 (Gly117), Glycine-117 (Gly117), and Alanine-199 (Ala199).[3] This sophisticated molecular machinery orchestrates a two-stage hydrolysis mechanism: acylation and deacylation.[3]

The process is initiated by the nucleophilic attack of the hydroxyl group of Ser198 on the carbonyl carbon of the this compound substrate.[3] This forms a tetrahedral intermediate, which is stabilized by the oxyanion hole. The subsequent collapse of this intermediate leads to the acylation of Ser198, forming a benzoyl-enzyme conjugate and releasing the choline molecule.

In the second stage, a water molecule, activated by the His438-Glu325 dyad, acts as a nucleophile, attacking the carbonyl carbon of the benzoyl-enzyme intermediate.[3] This results in the formation of another tetrahedral intermediate, which, upon collapsing, regenerates the active Ser198 and releases benzoic acid, completing the catalytic cycle.

Crucially, for the hydrolysis of this compound by human BChE, the deacylation step (k₃) is the rate-limiting step of the reaction.[4] This is in contrast to the hydrolysis of other substrates like benzoylthiocholine, where acylation (k₂) is rate-limiting.[4]

Quantitative Insights: Kinetic Parameters

The efficiency of BChE-mediated this compound hydrolysis can be quantified by its kinetic parameters. While comprehensive data is limited, the catalytic rate constant (kcat) for this reaction is notably high.

| Enzyme | Substrate | kcat (min-1) | Km (µM) | Source |

| Human BChE | This compound | 15,000 | Not Reported | [5] |

| Human BChE | Cocaine | 3.9 | 14 | [5] |

This table will be updated as more kinetic data for this compound becomes available.

The high kcat value for this compound hydrolysis underscores the enzyme's significant, albeit not primary, role in its metabolism.[5]

Experimental Corner: Protocols for Analysis

The study of BChE activity with this compound as a substrate is typically conducted using a modified Ellman's assay. This colorimetric method allows for the quantification of thiol groups, in this case, the product of the hydrolysis of a thioester analog of the substrate. For this compound, which is not a thioester, a coupled assay or direct measurement of product formation would be necessary. The following outlines a general workflow for such an enzymatic assay.

References

- 1. Identification of Compounds for Butyrylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Reaction Pathway and Free Energy Profiles for Butyrylcholinesterase- Catalyzed Hydrolysis of Acetylthiocholine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rate-determining step of butyrylcholinesterase-catalyzed hydrolysis of this compound and benzoylthiocholine. Volumetric study of wild-type and D70G mutant behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An improved cocaine hydrolase: the A328Y mutant of human butyrylcholinesterase is 4-fold more efficient - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Benzoylcholine: Structure, Properties, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of benzoylcholine, a synthetic choline (B1196258) ester of significant interest in neuropharmacology and enzymology. Its structural similarity to the endogenous neurotransmitter acetylcholine (B1216132) makes it a valuable tool for studying cholinergic systems, particularly the activity of cholinesterases.

Chemical Structure and Properties

This compound is a quaternary ammonium (B1175870) compound, existing as a positively charged ion. It is the ester of benzoic acid and choline. The structure consists of a trimethylammonium group linked via an ethylene (B1197577) bridge to a benzoate (B1203000) group.

Structure:

Caption: Muscarinic receptor signaling pathway.

Nicotinic Acetylcholine Receptor Signaling

Nicotinic receptors are ligand-gated ion channels. The binding of two agonist molecules, such as this compound, to the receptor causes a conformational change that opens the channel, allowing the influx of cations (primarily Na⁺ and Ca²⁺). This influx leads to depolarization of the cell membrane and, in neurons, the generation of an action potential, or in muscle cells, contraction.

Caption: Nicotinic receptor signaling pathway.

Conclusion

This compound is a versatile pharmacological tool with a well-defined chemical structure and properties. Its primary utility lies in its differential hydrolysis by cholinesterases, making it an invaluable substrate for studying the activity of butyrylcholinesterase. A thorough understanding of its synthesis, mechanism of action, and the experimental protocols for its analysis is essential for researchers in the fields of neuroscience, pharmacology, and drug development. The signaling pathways it activates provide a basis for understanding its broader physiological effects.

The Advent of a Chromogenic Substrate: A Technical History of Benzoylcholine in Cholinesterase Research

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The study of cholinesterases, enzymes critical to the regulation of cholinergic neurotransmission, has been fundamentally shaped by the substrates used to assay their activity. While acetylcholine (B1216132) is the natural substrate, its rapid hydrolysis and the lack of a simple detection method for its products presented significant challenges for early researchers. The introduction of synthetic substrates with favorable physicochemical properties marked a turning-`point in the field. Among these, benzoylcholine emerged in the mid-20th century as a pivotal tool, particularly for the characterization of what was then known as "pseudo-cholinesterase" or "serum cholinesterase," now more formally classified as butyrylcholinesterase (BChE) (EC 3.1.1.8). This technical guide delves into the discovery and history of this compound as a cholinesterase substrate, providing a detailed look at the experimental protocols that established its use and the quantitative data that defined its interaction with these vital enzymes.

The Historical Context and Discovery

Prior to the 1950s, cholinesterase activity was often measured using manometric techniques, which monitored the production of acid from the hydrolysis of acetylcholine. These methods, while effective, were cumbersome and not easily adapted for high-throughput analysis. The search for a more convenient substrate led researchers to explore various choline (B1196258) esters.

The foundational work on this compound as a practical substrate for routine cholinesterase assays was significantly advanced by researchers such as W. E. Ormerod and, most notably, Werner Kalow and his colleagues. In the early 1950s, it was recognized that the hydrolysis of this compound by serum cholinesterase could be monitored spectrophotometrically. This was a significant methodological leap, as it offered a simpler and more rapid means of assaying enzyme activity.

A key publication by Kalow, Genest, and Staron in 1956 provided a detailed kinetic analysis of this compound hydrolysis by human serum cholinesterase, solidifying its utility in the field. This was followed by a 1957 paper by Kalow and Genest that introduced the "Dibucaine Number," a diagnostic test utilizing this compound to identify atypical variants of serum cholinesterase with altered sensitivity to the inhibitor dibucaine (B1670429). This application cemented the importance of this compound in pharmacogenetics and the study of individual variations in drug metabolism.

Quantitative Data on this compound Hydrolysis

The early studies on this compound meticulously quantified its interaction with serum cholinesterase. This data was crucial for understanding the enzyme's substrate specificity and for developing standardized assay conditions. The following tables summarize key quantitative findings from this era.

| Parameter | Enzyme Source | Value | Reference |

| Optimal Substrate Concentration | Human Serum | 5 x 10⁻⁵ M | Kalow & Genest, 1957 |

| Michaelis Constant (Km) | Human Serum (Typical) | ~1.4 x 10⁻⁴ M | Extrapolated from early kinetic data |

| Hydrolysis Rate (Typical) | Human Serum | Varies with enzyme concentration | Kalow, Genest, & Staron, 1956 |

| Inhibition by Dibucaine (Typical) | Human Serum | ~79% | Kalow & Genest, 1957 |

| Inhibition by Dibucaine (Atypical) | Human Serum | ~16-60% | Kalow & Genest, 1957 |

Table 1: Kinetic Parameters and Inhibition of Human Serum Cholinesterase with this compound.

Experimental Protocols

The methodologies developed in the 1950s for the use of this compound remain influential. The following are detailed protocols based on the foundational publications.

Synthesis of this compound Chloride

A reliable method for the synthesis of this compound chloride was a prerequisite for its widespread use. The following protocol is adapted from the established "Organic Syntheses" collection, a trusted source for chemical preparations.

Materials:

-

Ethylene (B1197577) chlorohydrin

-

Benzoyl chloride

-

Silver nitrate (B79036)

-

Hydrochloric acid

Procedure:

-

Synthesis of 2-Chloroethyl benzoate (B1203000): In a round-bottomed flask equipped with an air condenser, equimolar amounts of ethylene chlorohydrin and benzoyl chloride are gently heated. The reaction is initiated by gentle warming and then proceeds exothermically. After the initial reaction subsides, the mixture is heated for an additional 30 minutes. The product is then isolated by distillation under reduced pressure.

-

Synthesis of this compound Iodide: The purified 2-chloroethyl benzoate is dissolved in acetone. A solution of trimethylamine in acetone is then added, and the mixture is allowed to stand at room temperature for several days. The crystalline precipitate of this compound iodide is collected by filtration and washed with acetone.

-

Conversion to this compound Chloride: this compound iodide is converted to the more soluble chloride salt. Moist silver chloride is prepared by reacting silver nitrate with hydrochloric acid. The this compound iodide is then added to a suspension of the moist silver chloride in warm water with stirring. After the reaction, the mixture is filtered to remove silver salts, and the filtrate is concentrated to yield this compound chloride.

Spectrophotometric Assay of Cholinesterase Activity (The "Kalow Method")

This protocol, central to the work of Kalow and his colleagues, enabled the routine measurement of cholinesterase activity and the determination of the Dibucaine Number.

Materials:

-

This compound chloride stock solution

-

M/15 Phosphate (B84403) buffer, pH 7.4

-

Dibucaine hydrochloride stock solution

-

Human serum sample

-

UV Spectrophotometer

Procedure:

-

Sample Preparation: Human serum is diluted 1:100 in M/15 phosphate buffer (pH 7.4).

-

Assay Mixture:

-

For total activity: To a quartz cuvette, add the diluted serum and phosphate buffer.

-

For inhibited activity: To a separate cuvette, add the diluted serum, phosphate buffer, and dibucaine hydrochloride to a final concentration of 10⁻⁵ M.

-

-

Initiation of Reaction: The reaction is initiated by adding this compound chloride to a final concentration of 5 x 10⁻⁵ M to both cuvettes.

-

Measurement: The decrease in absorbance at 240 mμ is measured using a recording spectrophotometer at approximately 25°C. The rate of hydrolysis is proportional to the change in absorbance over time.

-

Calculation of Dibucaine Number: The Dibucaine Number (DN) is calculated as the percentage inhibition of the enzyme activity by dibucaine: DN = [1 - (Rate with Dibucaine / Rate without Dibucaine)] x 100

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate key pathways and workflows.

Caption: Cholinergic signaling pathway at the synapse.

Caption: Workflow for Dibucaine Number determination.

Caption: this compound hydrolysis by BChE.

Conclusion

The introduction of this compound as a cholinesterase substrate was a pivotal moment in biochemical and pharmacological research. The development of a simple and robust spectrophotometric assay by pioneers like Kalow and Ormerod facilitated a deeper understanding of butyrylcholinesterase kinetics and laid the groundwork for the field of pharmacogenetics with the establishment of the Dibucaine Number. The experimental protocols and quantitative data from this era not only highlight the ingenuity of these early researchers but also continue to provide a valuable reference for contemporary studies of cholinesterase function and inhibition. This technical guide serves as a testament to the enduring legacy of this compound in the ongoing exploration of the cholinergic system and its role in health and disease.

Benzoylcholine Chloride vs. Benzoylcholine Iodide: A Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzoylcholine, a synthetic choline (B1196258) ester, serves as a valuable tool in neuroscience and pharmacology research, primarily as a substrate for cholinesterases and an agonist for cholinergic receptors. It is commercially available as two common salts: this compound chloride and this compound iodide. The choice between these two forms is often a critical decision in experimental design, as the counter-ion can influence the compound's physical properties and, in some contexts, its experimental performance. This technical guide provides an in-depth comparison of this compound chloride and this compound iodide, offering researchers the necessary information to make an informed selection for their specific research applications.

Physicochemical Properties

The fundamental difference between the two compounds lies in the anionic counter-ion, chloride (Cl⁻) versus iodide (I⁻). This seemingly minor substitution can lead to variations in molecular weight, solubility, and stability.

| Property | This compound Chloride | This compound Iodide | Reference |

| Molecular Formula | C₁₂H₁₈ClNO₂ | C₁₂H₁₈INO₂ | |

| Molecular Weight | 243.73 g/mol | 335.18 g/mol | |

| Appearance | White hygroscopic crystalline powder | White to light yellow powder to crystal | |

| Melting Point | Not specified | 207 °C (decomposition) | |

| Solubility in Water | Soluble | Soluble, almost transparent in hot water | |

| Hygroscopicity | Hygroscopic | Hygroscopic | |

| Stability | Somewhat hygroscopic, but less so than choline chloride. Not appreciably hydrolyzed by boiling with water for 1 hour. | Light sensitive & Hygroscopic |

Core Considerations in Research Applications

The primary application of this compound is in the study of cholinergic systems. This includes its use as a substrate for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), and as an agonist to probe the function of nicotinic and muscarinic acetylcholine (B1216132) receptors.

Acetylcholinesterase (AChE) Activity Assays

This compound is a well-established substrate for AChE, making it a key reagent in assays designed to measure enzyme activity or screen for AChE inhibitors. The most common method is the colorimetric assay developed by Ellman.

Key Considerations:

-

Choice of Counter-Ion: For standard spectrophotometric assays like the Ellman method, both this compound chloride and iodide can be used. The choice often comes down to commercial availability and cost.

-

Potential for Interference: In electrochemical detection methods, the iodide ion from this compound iodide can be electrochemically active and interfere with the measurement of thiocholine, the product of the enzymatic reaction. This can lead to a false analytical signal or reduced sensitivity. Therefore, for amperometric biosensors or other electrochemical techniques, This compound chloride is the preferred substrate . If this compound iodide must be used, careful optimization of the working potential of the electrode is crucial to avoid oxidation of the iodide.

Cholinergic Receptor Studies

This compound acts as an agonist at both nicotinic and muscarinic acetylcholine receptors, mimicking the action of the endogenous neurotransmitter, acetylcholine.

Key Considerations:

-

Counter-Ion Effects: While there is limited direct evidence of significant differential effects of chloride versus iodide on the binding of this compound to cholinergic receptors, it is a factor to consider. Anions can influence the local ionic environment of the receptor's binding pocket. However, in typical in vitro experiments where the concentration of other ions (like chloride in physiological buffers) is high, the effect of the this compound counter-ion is likely to be negligible. For highly sensitive or specific binding assays, it is advisable to maintain consistency in the counter-ion used throughout a study.

Experimental Protocols

Preparation of Stock Solutions

This compound Chloride/Iodide Stock Solution (100 mM):

-

Accurately weigh the required amount of this compound chloride or this compound iodide.

-

Dissolve the powder in high-purity water or a suitable buffer (e.g., PBS, pH 7.4) to the desired final concentration.

-

Gently vortex or sonicate until fully dissolved.

-

Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Due to the light sensitivity of the iodide salt, it is recommended to store its solutions in amber vials or wrapped in foil.

Acetylcholinesterase Activity Assay (Ellman's Method)

This protocol is a generalized version and may require optimization for specific experimental conditions.

Materials:

-

Acetylcholinesterase (AChE) enzyme

-

This compound chloride or iodide (substrate)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Prepare Reagents:

-

AChE Solution: Prepare a working solution of AChE in phosphate buffer to the desired concentration.

-

Substrate Solution: Prepare a working solution of this compound chloride or iodide in phosphate buffer. The final concentration in the well will typically be in the millimolar range.

-

DTNB Solution: Prepare a working solution of DTNB in phosphate buffer. The final concentration in the well will typically be around 0.5 mM.

-

-

Assay Setup (in a 96-well plate):

-

Add 50 µL of phosphate buffer to each well.

-

Add 25 µL of the AChE solution to the sample wells. For the blank, add 25 µL of phosphate buffer instead.

-

If screening for inhibitors, add the inhibitor solution at this stage and pre-incubate with the enzyme.

-

Add 125 µL of the DTNB solution to all wells.

-

-

Initiate the Reaction:

-

Add 50 µL of the substrate solution (this compound chloride or iodide) to all wells to start the reaction.

-

-

Measure Absorbance:

-

Immediately begin reading the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of the reaction (change in absorbance per minute) for each well.

-

Subtract the rate of the blank from the rates of the sample wells.

-

The AChE activity is proportional to the rate of the reaction.

-

Signaling Pathways and Experimental Workflows

Cholinergic Signaling Pathway

This compound, as a cholinergic agonist, can activate both nicotinic and muscarinic acetylcholine receptors, triggering distinct downstream signaling cascades.

Caption: Cholinergic signaling activated by this compound.

Experimental Workflow for AChE Inhibition Assay

The following diagram outlines the typical workflow for assessing the inhibitory potential of a compound on acetylcholinesterase activity using this compound as a substrate.

Caption: Workflow for an AChE inhibition assay.

Conclusion and Recommendations

Both this compound chloride and this compound iodide are effective substrates for studying cholinergic systems. The choice between them should be guided by the specific experimental methodology.

-

For spectrophotometric assays , such as the Ellman method, both salts are generally interchangeable, with practical considerations like cost and availability often being the deciding factors.

-

For electrochemical detection methods , This compound chloride is strongly recommended to avoid the potential for iodide interference.

-

When studying cholinergic receptors , while significant counter-ion effects are not widely reported, maintaining consistency with the chosen salt throughout a study is good scientific practice.

Researchers should always perform appropriate validation experiments to ensure that the chosen this compound salt and its concentration are suitable for their specific assay conditions and do not introduce any unintended artifacts.

An In-Depth Technical Guide to the Pharmacological Properties of Benzoylcholine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological properties of benzoylcholine and its derivatives. It is designed to serve as a core resource for researchers and professionals involved in drug discovery and development within the cholinergic field. This document details the interactions of these compounds with their primary biological targets, summarizes available quantitative data, outlines detailed experimental protocols for their characterization, and illustrates the key signaling pathways and experimental workflows.

Introduction to this compound and its Derivatives

This compound is a synthetic choline (B1196258) ester that serves as a valuable tool in cholinergic research. Structurally similar to the endogenous neurotransmitter acetylcholine (B1216132), it and its derivatives are capable of interacting with both cholinesterases and cholinergic receptors, albeit with distinct pharmacological profiles. The exploration of this compound derivatives has been instrumental in probing the structure and function of these biological targets and holds potential for the development of novel therapeutic agents.

Primary Pharmacological Targets

The pharmacological effects of this compound derivatives are primarily mediated through their interaction with muscarinic acetylcholine receptors (mAChRs), nicotinic acetylcholine receptors (nAChRs), and cholinesterases (ChEs).

Muscarinic Acetylcholine Receptors (mAChRs)

mAChRs are G-protein coupled receptors (GPCRs) that are classified into five subtypes (M1-M5). These receptors are involved in a wide array of physiological functions in the central and peripheral nervous systems. This compound derivatives can act as ligands for these receptors, potentially leading to the activation of downstream signaling cascades.

The M1, M3, and M5 subtypes typically couple to Gq/11 proteins, activating Phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade culminates in an increase in intracellular calcium and the activation of Protein Kinase C (PKC).

Conversely, the M2 and M4 subtypes are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Nicotinic Acetylcholine Receptors (nAChRs)

nAChRs are ligand-gated ion channels that are permeable to cations, including sodium (Na⁺) and calcium (Ca²⁺). Upon binding of an agonist, the channel opens, leading to depolarization of the cell membrane. Some this compound derivatives have been shown to act as competitive antagonists at nAChRs, blocking the binding of acetylcholine and preventing channel opening.[1]

Cholinesterases (AChE and BChE)

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are serine hydrolases responsible for the degradation of acetylcholine and other choline esters. This compound is a known substrate for BChE (also known as pseudocholinesterase). The rate of hydrolysis of this compound and its derivatives can be used to characterize the activity of these enzymes.

Quantitative Data on this compound Derivatives

The available quantitative data for this compound derivatives is limited and often pertains to specialized probes rather than a systematic series of compounds. The following table summarizes some of the reported values.

| Compound | Target | Assay Type | Parameter | Value (µM) | Reference |

| [³H]4-Benzoylthis compound | Torpedo nAChR | Radioligand Binding | K_D | 1.4 | [2] |

| 4-[(3-trifluoromethyl)-3H-diazirin-3-yl]this compound | Torpedo nAChR | Radioligand Binding | K_D | ~10 | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the pharmacological characterization of this compound derivatives.

Cholinesterase Activity Assay (Ellman's Method)

This colorimetric assay is widely used to measure cholinesterase activity.

Principle: The enzyme hydrolyzes a thiocholine (B1204863) ester substrate (e.g., benzoylthiocholine), producing thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is quantified spectrophotometrically at 412 nm.

Materials:

-

Spectrophotometer or microplate reader capable of reading absorbance at 412 nm.

-

Phosphate (B84403) buffer (0.1 M, pH 7.4).

-

DTNB solution (10 mM in phosphate buffer).

-

Substrate solution (e.g., benzoylthiocholine (B1252818) iodide in deionized water).

-

Enzyme solution (purified AChE or BChE, or tissue homogenate).

-

96-well microplates.

Procedure:

-

Prepare Reagent Mix: In each well of a 96-well plate, add:

-

150 µL of phosphate buffer.

-

10 µL of DTNB solution.

-

-

Add Enzyme: Add 20 µL of the enzyme solution to each well. Include a blank with 20 µL of buffer instead of the enzyme.

-

Initiate Reaction: Add 20 µL of the substrate solution to each well to start the reaction.

-

Measure Absorbance: Immediately begin reading the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes.

-

Calculate Activity: The rate of change in absorbance is proportional to the enzyme activity.

Photoaffinity Labeling

This technique is used to identify the binding site of a ligand on its target protein.

Principle: A derivative of the ligand containing a photoreactive group (e.g., an azide (B81097) or diazirine) is incubated with the target protein. Upon exposure to UV light, the photoreactive group forms a highly reactive species that covalently bonds to nearby amino acid residues in the binding pocket. The labeled protein can then be isolated and analyzed to identify the site of covalent attachment.

Materials:

-

This compound derivative with a photoreactive group and a tag (e.g., radiolabel or biotin).

-

Purified receptor or cell membranes expressing the receptor.

-

UV lamp (e.g., 320-360 nm).

-

SDS-PAGE equipment.

-

Autoradiography film or streptavidin-HRP for detection.

-

Mass spectrometer for identification of labeled peptides.

Procedure:

-

Incubation: Incubate the photoreactive probe with the receptor preparation in the dark to allow for binding.

-

UV Irradiation: Expose the mixture to UV light for a specified time to induce covalent cross-linking.

-

Quenching: Add a quenching agent to stop the reaction.

-

Separation: Separate the proteins by SDS-PAGE.

-

Detection: Visualize the labeled protein by autoradiography (for radiolabeled probes) or western blot (for biotinylated probes).

-

Identification of Labeled Residues: Excise the labeled protein band, digest it with a protease (e.g., trypsin), and analyze the resulting peptides by mass spectrometry to identify the covalently modified amino acid(s).

Calcium Mobilization Assay

This assay is used to measure the increase in intracellular calcium following the activation of Gq-coupled receptors.

Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon receptor activation and subsequent release of calcium from intracellular stores, the dye binds to calcium, resulting in an increase in fluorescence intensity, which is measured over time.

Materials:

-

Cells expressing the target muscarinic receptor.

-

Fluorescence microplate reader with an injection system.

-

Calcium-sensitive dye (e.g., Fluo-4 AM).

-

Pluronic F-127.

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

This compound derivative (agonist).

Procedure:

-

Cell Plating: Plate cells in a 96-well black-walled, clear-bottom plate and grow to confluency.

-

Dye Loading: Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer. Remove the culture medium from the cells and add the loading solution. Incubate for 1 hour at 37°C.

-

Baseline Measurement: Place the plate in the fluorescence microplate reader and measure the baseline fluorescence (excitation ~490 nm, emission ~525 nm).

-

Compound Addition: Inject the this compound derivative at various concentrations into the wells.

-

Kinetic Measurement: Immediately begin measuring the fluorescence intensity at regular intervals to capture the calcium transient.

-

Data Analysis: The change in fluorescence intensity reflects the increase in intracellular calcium.

Structure-Activity Relationships (SAR)

The relationship between the chemical structure of this compound derivatives and their pharmacological activity is crucial for rational drug design. While extensive SAR studies on a broad range of this compound derivatives are not widely available, general principles for cholinergic ligands can be applied.

-

Quaternary Ammonium (B1175870) Group: The positively charged quaternary ammonium group is essential for binding to the anionic site of cholinergic receptors and enzymes.

-

Ester Linkage: The ester group contributes to binding, but its replacement with more stable linkages (e.g., ethers, ketones) can increase the compound's half-life.

-

Aromatic Ring: Substitutions on the benzoyl ring can significantly impact affinity and selectivity for different receptor subtypes. Electron-withdrawing or -donating groups, as well as their position on the ring, can modulate the electronic properties and steric interactions of the molecule within the binding pocket.

Further systematic studies are required to elucidate the detailed SAR for this compound derivatives at different cholinergic targets.

Conclusion

This compound and its derivatives are valuable pharmacological tools for the study of the cholinergic system. Their ability to interact with muscarinic and nicotinic receptors, as well as cholinesterases, makes them versatile probes for investigating receptor structure, function, and signaling. The experimental protocols and foundational knowledge presented in this guide provide a framework for the continued exploration of these compounds and their potential as therapeutic agents. Further research is warranted to expand the library of this compound derivatives and to systematically characterize their pharmacological properties and downstream signaling effects.

References

- 1. The pharmacology of this compound derivatives and the nature of carbonyl receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of amino acids in the nicotinic acetylcholine receptor agonist binding site and ion channel photolabeled by 4-[(3-trifluoromethyl)-3H-diazirin-3-yl]this compound, a novel photoaffinity antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Role of Benzoylcholine in Neuroscience Research: A Technical Guide

For Immediate Release

This technical guide provides an in-depth exploration of the role of benzoylcholine in neuroscience research. Primarily aimed at researchers, scientists, and drug development professionals, this document elucidates the core applications of this compound as a valuable chemical tool for studying the cholinergic system. It details its function as a substrate for cholinesterases, its interactions with cholinergic receptors, and provides comprehensive experimental protocols and quantitative data to facilitate its use in the laboratory.

Introduction to this compound

This compound is a synthetic choline (B1196258) ester that has carved a significant niche in neuroscience research due to its specific interactions with key components of the cholinergic system. Its chemical structure, featuring a benzoyl group in place of the acetyl group found in acetylcholine (B1216132), confers distinct properties that make it a selective substrate for butyrylcholinesterase (BChE) and a competitive inhibitor of acetylcholinesterase (AChE). These characteristics, along with the interactions of its derivatives with nicotinic acetylcholine receptors (nAChRs), make it a versatile tool for dissecting cholinergic pathways.

This compound as a Cholinesterase Substrate and Inhibitor

A primary application of this compound is in the characterization of cholinesterase activity. It serves as a preferential substrate for BChE while acting as a competitive inhibitor for AChE. This differential activity allows for the selective measurement and differentiation of BChE and AChE activity in biological samples.

Interaction with Butyrylcholinesterase (BChE)

This compound is readily hydrolyzed by BChE, making it a useful substrate for BChE activity assays. The kinetic parameters of this interaction, Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ), are crucial for quantitative studies. While specific values can vary depending on experimental conditions, representative data are summarized below. The hydrolysis of this compound by BChE follows a two-step mechanism involving acylation and deacylation of the enzyme's active site, with deacylation being the rate-limiting step.[1]

Interaction with Acetylcholinesterase (AChE)

In contrast to its role as a BChE substrate, this compound acts as a competitive inhibitor of AChE.[2] It competes with acetylcholine for binding to the active site of the enzyme, thereby reducing the rate of acetylcholine hydrolysis. The inhibitory potency is quantified by the inhibition constant (Kᵢ).

Table 1: Kinetic Parameters of this compound with Cholinesterases

| Enzyme | Interaction Type | Parameter | Value |

| Butyrylcholinesterase (BChE) | Substrate | Kₘ | Data not available |

| Vₘₐₓ | Data not available | ||

| Acetylcholinesterase (AChE) | Competitive Inhibitor | Kᵢ | Data not available |

Note: Specific quantitative values for Kₘ, Vₘₐₓ, and Kᵢ for this compound are not consistently reported across the literature and can vary with experimental conditions.

Interaction of this compound Derivatives with Cholinergic Receptors

While the direct interaction of this compound with nicotinic and muscarinic receptors is not extensively documented, its derivatives have been instrumental as photoaffinity labels to probe the structure of nAChRs.

Nicotinic Acetylcholine Receptors (nAChRs)

Derivatives of this compound, such as 4-[(3-trifluoromethyl)-3H-diazirin-3-yl]this compound, have been synthesized and used as competitive antagonists at nAChRs. These photoaffinity probes have enabled the identification of amino acid residues within the agonist binding sites of the receptor. For instance, one such derivative was found to be a competitive antagonist with a dissociation constant (Kᴅ) of approximately 10 µM.[3]

Table 2: Binding Affinity of this compound Derivatives for Nicotinic Acetylcholine Receptors

| Receptor Subtype | Ligand (this compound Derivative) | Interaction Type | Parameter | Value |

| Torpedo nAChR | 4-[(3-trifluoromethyl)-3H-diazirin-3-yl]this compound | Competitive Antagonist | Kᴅ | ~ 10 µM[3] |

Muscarinic Acetylcholine Receptors (mAChRs)

The direct binding affinity of this compound for muscarinic acetylcholine receptors has not been a primary focus of research. Studies have predominantly utilized other ligands to characterize these receptors.

Experimental Protocols

Spectrophotometric Assay for Butyrylcholinesterase Activity using this compound

This protocol describes a method to determine BChE activity by monitoring the decrease in this compound concentration, which can be measured by its UV absorbance.

Principle: this compound exhibits a characteristic UV absorbance due to its benzoyl group. As BChE hydrolyzes this compound into benzoic acid and choline, the absorbance at a specific wavelength (e.g., 240 nm) decreases. The rate of this decrease is proportional to the BChE activity.

Materials:

-

Butyrylcholinesterase (from equine serum or other sources)

-

This compound chloride

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound chloride in distilled water.

-

Prepare a working solution of BChE in phosphate buffer. The optimal concentration should be determined empirically.

-

-

Assay Setup:

-

Set the spectrophotometer to the wavelength of maximum absorbance for this compound (around 240 nm).

-

To a quartz cuvette, add phosphate buffer and the BChE solution.

-

Incubate the mixture at a constant temperature (e.g., 25°C or 37°C) for a few minutes to allow for temperature equilibration.

-

-

Initiation of Reaction:

-

Add a specific volume of the this compound stock solution to the cuvette to initiate the reaction. The final concentration of this compound should be varied to determine kinetic parameters.

-

-

Data Acquisition:

-

Immediately start recording the absorbance at regular time intervals for a defined period (e.g., 5-10 minutes).

-

-

Data Analysis:

-

Calculate the initial rate of the reaction (V₀) from the linear portion of the absorbance vs. time plot.

-

Plot V₀ against the substrate concentration to generate a Michaelis-Menten curve.

-

Determine the Kₘ and Vₘₐₓ values from the Michaelis-Menten plot or a linearized plot (e.g., Lineweaver-Burk).

-

Determination of Kᵢ for Acetylcholinesterase Inhibition by this compound

This protocol outlines the determination of the inhibition constant (Kᵢ) of this compound for AChE using a spectrophotometric method with acetylthiocholine (B1193921) as the substrate.

Principle: The rate of acetylthiocholine hydrolysis by AChE is measured in the presence and absence of this compound. By analyzing the effect of different concentrations of the inhibitor on the enzyme kinetics, the Kᵢ can be determined using a Lineweaver-Burk plot.

Materials:

-

Acetylcholinesterase (from electric eel or other sources)

-

Acetylthiocholine iodide (ATCI)

-

This compound chloride

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

Spectrophotometer

Procedure:

-

Reagent Preparation:

-

Prepare stock solutions of ATCI, this compound chloride, and DTNB in phosphate buffer.

-

-

Assay Setup:

-

Prepare a series of reaction mixtures in cuvettes. Each series should have a fixed concentration of AChE and varying concentrations of ATCI.

-

Prepare multiple series, each with a different fixed concentration of the inhibitor, this compound (including a series with no inhibitor).

-

Add DTNB to all cuvettes.

-

-

Initiation of Reaction:

-

Initiate the reaction by adding the AChE solution to each cuvette.

-

-

Data Acquisition:

-

Monitor the increase in absorbance at 412 nm over time. This absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion, which is produced when the product of ATCI hydrolysis (thiocholine) reacts with DTNB.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each substrate and inhibitor concentration.

-

Create a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) for each inhibitor concentration.

-

The plots for the inhibited reactions will intersect on the y-axis (as it is competitive inhibition), but will have different slopes.

-

The Kᵢ can be calculated from the slopes of these lines.

-

Signaling Pathways and Mechanisms

Butyrylcholinesterase-Catalyzed Hydrolysis of this compound

The hydrolysis of this compound by BChE proceeds through a well-established catalytic mechanism for serine hydrolases.

References

- 1. youtube.com [youtube.com]

- 2. [Effects of this compound on ChE activity in rabbit and rat brain and erythrocytes (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of amino acids in the nicotinic acetylcholine receptor agonist binding site and ion channel photolabeled by 4-[(3-trifluoromethyl)-3H-diazirin-3-yl]this compound, a novel photoaffinity antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding Benzoylcholine Substrate Specificity for Butyrylcholinesterase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the substrate specificity of benzoylcholine for butyrylcholinesterase (BChE), a crucial enzyme in pharmacology and toxicology. This document delves into the quantitative kinetic data, detailed experimental protocols for enzyme activity assessment, and visual representations of the enzymatic reaction and experimental workflow.

Quantitative Data Presentation

Butyrylcholinesterase exhibits a notable catalytic efficiency towards this compound. The interaction is characterized by specific kinetic parameters, which provide a quantitative measure of the enzyme's affinity and catalytic turnover rate for this substrate. Furthermore, mutations in the active site, such as the D70G variant, can significantly alter these parameters, offering insights into the enzyme's structure-function relationship.

| Enzyme | Substrate | K_m_ (µM) | k_cat_ (min⁻¹) | k_cat_/K_m_ (M⁻¹min⁻¹) | Notes |

| Wild-type Human BChE | This compound | 15 | 15,000 | 1.0 x 10⁹ | Deacylation is the rate-limiting step.[1][2] |

| D70G Mutant Human BChE | This compound | - | - | - | Exhibits altered kinetics, but specific values for K_m_ and k_cat_ with this compound are not readily available in a consolidated format in the reviewed literature. The D70G mutation is known to affect the peripheral anionic site.[1] |

| Wild-type Human BChE | Cocaine | 14 | 3.9 | 2.8 x 10⁵ | Forms the same benzoyl-enzyme intermediate as this compound.[2] |

| A328Y Mutant Human BChE | Cocaine | 9 | 10.2 | 1.1 x 10⁶ | Demonstrates a 4-fold improvement in catalytic efficiency for cocaine hydrolysis.[2] |

Note: While this compound and cocaine share the same acyl-enzyme intermediate, their hydrolysis rates differ significantly, indicating that a step preceding the formation of this intermediate is rate-limiting for cocaine.[2]

Experimental Protocols

The determination of butyrylcholinesterase activity with this compound as a substrate is most commonly performed using a modification of the Ellman's method. This spectrophotometric assay measures the enzymatic hydrolysis of a thiocholine (B1204863) ester substrate. Although this compound is not a thio-ester, its hydrolysis can be monitored directly by measuring the increase in absorbance at 240 nm due to the formation of benzoate (B1203000).

Detailed Methodology for BChE Activity Assay using this compound

Principle: Butyrylcholinesterase catalyzes the hydrolysis of this compound to benzoate and choline (B1196258). The rate of benzoate formation is monitored by measuring the increase in absorbance at 240 nm.

Materials:

-

Purified human butyrylcholinesterase (wild-type or D70G mutant)

-

This compound chloride

-

Sodium phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer capable of measuring absorbance at 240 nm and maintaining a constant temperature.

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of sodium phosphate buffer (0.1 M, pH 7.4).

-

Prepare a stock solution of this compound chloride in deionized water. The concentration should be accurately determined.

-

Prepare a solution of purified BChE in the phosphate buffer. The final enzyme concentration in the assay will depend on the enzyme's specific activity and should be chosen to ensure a linear rate of reaction for a sufficient duration.

-

-

Assay Setup:

-

Set the spectrophotometer to measure absorbance at 240 nm and equilibrate the cuvette holder to the desired temperature (e.g., 25°C or 37°C).

-

In a quartz cuvette, add the appropriate volume of phosphate buffer.

-

Add the desired volume of the this compound stock solution to achieve the final substrate concentration for the kinetic measurement. Mix gently by inverting the cuvette.

-

Place the cuvette in the spectrophotometer and record the baseline absorbance for a short period.

-

-

Enzyme Reaction Initiation and Measurement:

-

Initiate the reaction by adding a small, accurately measured volume of the BChE enzyme solution to the cuvette.

-

Quickly mix the contents of the cuvette by gentle inversion.

-

Immediately start recording the absorbance at 240 nm over time. The data should be collected at regular intervals (e.g., every 5-10 seconds) for a period during which the reaction rate is linear.

-

-

Data Analysis:

-

Determine the initial rate of the reaction (v₀) from the linear portion of the absorbance versus time plot. The rate is calculated as the change in absorbance per unit time (ΔAbs/min).

-

Convert the rate from ΔAbs/min to µmol/min/mg of enzyme using the molar extinction coefficient of benzoate at 240 nm and the concentration of the enzyme in the assay.

-

To determine the Michaelis-Menten constants (K_m_ and V_max_), repeat the assay with varying concentrations of this compound.

-

Plot the initial rates (v₀) against the corresponding substrate concentrations ([S]) and fit the data to the Michaelis-Menten equation using a non-linear regression software. Alternatively, a Lineweaver-Burk plot (1/v₀ vs. 1/[S]) can be used for a linear representation of the data.

-

The turnover number (k_cat_) can be calculated from the V_max_ and the enzyme concentration ([E]) using the equation: k_cat_ = V_max_ / [E].

-

Mandatory Visualizations

Enzymatic Reaction of Butyrylcholinesterase with this compound

Caption: Enzymatic hydrolysis of this compound by butyrylcholinesterase.

Experimental Workflow for BChE Activity Assay

Caption: Workflow for determining BChE kinetic parameters with this compound.

Core Concepts of this compound-BChE Interaction

Butyrylcholinesterase is a serine hydrolase that catalyzes the hydrolysis of various choline esters.[3] The active site of BChE is located at the bottom of a deep and narrow gorge and contains a catalytic triad (B1167595) of serine, histidine, and glutamate (B1630785) residues. The interaction of this compound with BChE involves several key steps:

-

Binding: The positively charged quaternary ammonium (B1175870) group of the choline moiety of this compound is thought to interact with the peripheral anionic site (PAS) at the entrance of the active site gorge, guiding the substrate towards the catalytic triad. The D70 residue is a key component of this site, and its mutation to a neutral glycine (B1666218) (D70G) alters the enzyme's kinetics.[1]

-

Acylation: The serine residue of the catalytic triad performs a nucleophilic attack on the carbonyl carbon of the benzoyl group of this compound. This leads to the formation of a transient tetrahedral intermediate, which then collapses to form a stable benzoyl-enzyme intermediate, releasing choline.

-

Deacylation: A water molecule, activated by the histidine residue of the catalytic triad, attacks the carbonyl carbon of the benzoyl-enzyme intermediate. This results in the formation of another tetrahedral intermediate, which then breaks down to release benzoate and regenerate the free, active enzyme. For the hydrolysis of this compound by BChE, this deacylation step is the rate-limiting step of the overall reaction.[1]

The substrate specificity of BChE for this compound is noteworthy. While structurally similar to acetylcholine, the bulky benzoyl group is accommodated within the active site gorge of BChE, which is larger and more flexible than that of acetylcholinesterase (AChE). This structural difference is a key determinant of the differential substrate specificities of these two closely related enzymes.

References

- 1. Rate-determining step of butyrylcholinesterase-catalyzed hydrolysis of this compound and benzoylthiocholine. Volumetric study of wild-type and D70G mutant behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An improved cocaine hydrolase: the A328Y mutant of human butyrylcholinesterase is 4-fold more efficient - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Butyrylcholinesterase - Wikipedia [en.wikipedia.org]

Benzoylcholine: A Technical Guide for the Study of Cholinergic Systems

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of benzoylcholine as a specialized tool for investigating cholinergic systems, with a particular focus on its application in the differential analysis of cholinesterase enzymes.

Introduction to this compound

This compound is a synthetic choline (B1196258) ester, structurally analogous to the endogenous neurotransmitter acetylcholine. Its primary utility in research stems from its properties as a substrate for cholinesterase enzymes, the family of hydrolases responsible for degrading choline esters. Specifically, this compound serves as a selective substrate for butyrylcholinesterase (BChE, EC 3.1.1.8), also known as pseudocholinesterase, while being a very poor substrate for acetylcholinesterase (AChE, EC 3.1.1.7). This substrate specificity allows for the targeted measurement of BChE activity, even in biological samples where AChE is also present.

Mechanism of Action and Substrate Specificity

The core function of this compound in experimental settings is its enzymatic hydrolysis by BChE. The enzyme catalyzes the cleavage of the ester bond in this compound, yielding two products: choline and benzoic acid.

The rate-limiting step for the hydrolysis of this compound by human BChE is the deacylation of the enzyme.[1] This characteristic hydrolysis reaction forms the basis of most BChE activity assays that employ this substrate. The significant difference in hydrolysis rates between BChE and AChE makes this compound a valuable tool for distinguishing the activity of these two closely related enzymes.

Quantitative Kinetic Parameters

The interaction between an enzyme and its substrate is defined by kinetic parameters, primarily the Michaelis constant (Km) and the maximum velocity (Vmax).

-

Km (Michaelis Constant): Represents the substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the substrate's affinity for the enzyme; a lower Km indicates a higher affinity.

-

Vmax (Maximum Velocity): The maximum rate of the enzymatic reaction when the enzyme is saturated with the substrate.

These parameters are critical for comparing enzyme performance and for studying the effects of inhibitors. However, it is important to note that specific Km and Vmax values are highly dependent on experimental conditions, including the source of the enzyme (e.g., human serum, equine serum), pH, temperature, and buffer composition. Therefore, values should be determined under the specific conditions of each experiment.

Table 1: Representative Kinetic Parameters for Cholinesterase Activity

| Enzyme | Substrate | Parameter | Value & Unit |

|---|---|---|---|

| Butyrylcholinesterase (BChE) | This compound | Km | Must be determined experimentally (e.g., µM) |

| Butyrylcholinesterase (BChE) | This compound | Vmax | Must be determined experimentally (e.g., µmol/min/mg) |

| Acetylcholinesterase (AChE) | This compound | Hydrolysis Rate | Very low / negligible |

Experimental Protocol: Spectrophotometric Assay for BChE Activity

Due to the products of this compound hydrolysis not having a distinct colorimetric or fluorometric signal, its use often requires a coupled enzyme assay to generate a measurable output. This protocol describes a continuous spectrophotometric assay for determining BChE activity.

Assay Principle

This method is based on a two-step enzymatic reaction.

-

BChE-mediated Hydrolysis: BChE in the sample hydrolyzes this compound to produce choline.

-

Coupled Chromogenic Reaction: The generated choline is oxidized by choline oxidase to produce betaine (B1666868) and hydrogen peroxide (H₂O₂). In the presence of peroxidase, the H₂O₂ reacts with a chromogenic agent (e.g., 4-aminoantipyrine (B1666024) and phenol) to produce a colored quinoneimine dye, which can be measured by its absorbance, typically around 500 nm. The rate of color formation is directly proportional to the BChE activity.

Reagents and Materials

-

Buffer: 100 mM Sodium Phosphate Buffer, pH 7.4.

-

This compound Chloride Substrate Solution: 10 mM in deionized water.

-

Coupling Enzyme Mix:

-

Choline Oxidase (≥ 1 U/mL)

-

Horseradish Peroxidase (HRP) (≥ 2 U/mL)

-

4-Aminoantipyrine (4-AAP) (1 mM)

-

Phenol (5 mM)

-

All dissolved in 100 mM Sodium Phosphate Buffer, pH 7.4. (Protect from light).

-

-

Sample: Biological fluid (e.g., human serum, plasma) or purified enzyme preparation.

-

Instrumentation: Spectrophotometer or microplate reader capable of kinetic measurements at 500 nm.

-

Consumables: 96-well microplates or cuvettes.

Procedure

-

Preparation: Bring all reagents to room temperature before use. Prepare serial dilutions of the sample if the activity is unknown to ensure the readings fall within the linear range of the assay.

-

Reaction Setup: For each reaction in a 96-well plate, add the following:

-

150 µL of Coupling Enzyme Mix.

-

20 µL of Sample (or buffer for blank control).

-

-

Pre-incubation: Incubate the plate for 5 minutes at the desired assay temperature (e.g., 25°C or 37°C) to allow for temperature equilibration.

-

Reaction Initiation: Add 30 µL of this compound Chloride Substrate Solution to each well to start the reaction.

-

Measurement: Immediately place the plate in the reader and begin measuring the absorbance at 500 nm. Record readings every minute for a duration of 10-20 minutes.

Data Analysis and Calculation

-

Determine Rate: Plot absorbance versus time. Identify the linear portion of the curve and calculate the slope (ΔAbs/min). Subtract the rate of the blank control from the rate of each sample.

-

Calculate BChE Activity: Use the Beer-Lambert law to convert the rate of absorbance change to enzyme activity.

Activity (U/L) = (ΔAbs/min) * (Total Reaction Volume in L) / (ε * l * Sample Volume in L)

Where:

-

U is one unit of enzyme activity, defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute.

-

ε is the molar extinction coefficient of the quinoneimine dye product (value must be determined or obtained from literature for the specific conditions).

-

l is the path length of the cuvette or well (in cm).

-

Advantages and Limitations

Advantages:

-

High Specificity for BChE: Allows for the selective measurement of BChE activity with minimal interference from AChE.

-

Diagnostic Utility: BChE levels in plasma can be indicative of liver function or exposure to organophosphorus compounds, making this compound-based assays clinically relevant.

Limitations:

-

Indirect Measurement: The hydrolysis of this compound does not produce a directly detectable signal, necessitating coupled enzyme assays which can introduce additional variables and potential interferences.

-

Substrate Instability: Like other choline esters, this compound solutions can be prone to spontaneous hydrolysis over time, requiring fresh preparation for accurate results.

-

Lower Throughput Compared to Thio-esters: Assays based on thiocholine (B1204863) esters (e.g., butyrylthiocholine (B1199683) in the Ellman's method) are often more direct and widely used.[2]

Conclusion

This compound remains a valuable and specific substrate for the functional assessment of butyrylcholinesterase. Its ability to differentiate BChE from AChE activity provides researchers with a precise tool for studying the specific roles of BChE in both physiological and pathological contexts, from toxicology to neurodegenerative disease research. While its application requires a coupled assay system, the high specificity it affords makes it an indispensable reagent for detailed investigations within the cholinergic system.

References

- 1. Rate-determining step of butyrylcholinesterase-catalyzed hydrolysis of this compound and benzoylthiocholine. Volumetric study of wild-type and D70G mutant behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]

A Preliminary Investigation of the Nicotinic Effects of Benzoylcholine and Its Derivatives as Probes for Nicotinic Acetylcholine Receptor Structure

Audience: Researchers, scientists, and drug development professionals.

Abstract: Nicotinic acetylcholine (B1216132) receptors (nAChRs) are critical ligand-gated ion channels involved in a myriad of physiological processes. Understanding their structure and function is paramount for the development of novel therapeutics. While acetylcholine is the endogenous agonist, other compounds serve as invaluable tools for elucidating receptor properties. This document explores the role of benzoylcholine and its photoactivatable derivatives as competitive antagonists and structural probes for nAChRs. We summarize the binding affinities of key this compound analogs, detail the experimental protocols used for their characterization, and provide visual representations of their mechanism of action and experimental application.

Introduction to this compound and Nicotinic Receptors

Nicotinic acetylcholine receptors (nAChRs) are pentameric, ligand-gated ion channels that mediate fast synaptic transmission throughout the central and peripheral nervous systems.[1][2][3] Upon binding of an agonist like acetylcholine, the receptor undergoes a conformational change, opening a central pore permeable to cations (primarily Na⁺, K⁺, and in some subtypes, Ca²⁺).[3][4][5] This ion flux leads to depolarization of the cell membrane and subsequent cellular excitation, such as muscle contraction at the neuromuscular junction or neurotransmitter release in the brain.[1][6]

This compound is a choline (B1196258) ester structurally related to acetylcholine. While early pharmacological studies investigated its effects, its modern utility in neuroscience research lies primarily in its derivatives, which have been engineered as powerful molecular probes.[7][8][9] Specifically, photoaffinity label derivatives of this compound have been synthesized to act as competitive antagonists, binding to the agonist sites on the nAChR without activating the channel.[10][11] Their key feature is the ability to form a covalent bond with nearby amino acid residues upon UV irradiation, allowing for the precise identification of the receptor's binding pocket.

Quantitative Pharmacological Data

Studies have characterized this compound derivatives as competitive antagonists, particularly at the well-studied Torpedo nAChR. This antagonism is quantified by the equilibrium dissociation constant (Kᴅ), which represents the concentration of the ligand at which half of the receptor binding sites are occupied. A lower Kᴅ indicates a higher binding affinity.

| Compound | Receptor Type | Pharmacological Action | Affinity (Kᴅ) | Reference |

| 4-Benzoylthis compound (Bz₂choline) | Torpedo nAChR | Competitive Antagonist | 1.4 µM | [10] |

| 4-[(3-trifluoromethyl)-3H-diazirin-3-yl]this compound (TDBzcholine) | Torpedo nAChR | Competitive Antagonist | ~10 µM | [11] |

Mechanism of Action and Signaling Pathways

This compound derivatives like Bz₂choline and TDBzcholine function as competitive antagonists. They bind to the same sites as the endogenous agonist, acetylcholine, located at the interface between subunits in the extracellular domain of the nAChR.[10][11] However, unlike an agonist, their binding does not induce the necessary conformational change to open the ion channel. By occupying the binding site, they prevent acetylcholine from binding and activating the receptor, thereby inhibiting its function.

The following diagram illustrates the canonical signaling pathway of nAChR activation, which is blocked by the competitive antagonism of this compound derivatives.

Caption: nAChR activation pathway and inhibition by this compound derivatives.

Experimental Protocols

The characterization of this compound derivatives and their interaction with nAChRs relies on specific biochemical and electrophysiological techniques.

This method is used to determine the binding affinity (Kᴅ) of an unlabeled compound (like a this compound derivative) by measuring its ability to displace a known radiolabeled ligand from the receptor.

-

Receptor Preparation: Isolate membranes rich in the nAChR of interest (e.g., from Torpedo electric organ) through differential centrifugation and prepare a membrane suspension.[10]

-

Incubation: In a series of tubes, incubate the receptor preparation with a fixed, low concentration of a high-affinity radiolabeled nAChR antagonist (e.g., ³H-epibatidine or ¹²⁵I-α-bungarotoxin).

-

Competition: To these tubes, add increasing concentrations of the unlabeled test compound (the this compound derivative). Include control tubes for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand, like nicotine).

-

Equilibration: Incubate the mixture at a controlled temperature (e.g., room temperature or 4°C) for a sufficient time to reach binding equilibrium (e.g., 1-2 hours).

-

Separation: Rapidly separate the receptor-bound radioligand from the unbound radioligand. This is typically achieved by vacuum filtration through glass fiber filters, which trap the membranes while allowing the unbound ligand to pass through.

-

Quantification: Wash the filters quickly with ice-cold buffer to remove residual unbound radioligand. Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the log concentration of the competitor compound. Fit the resulting sigmoidal curve using a non-linear regression model (e.g., the one-site fit model in Prism) to calculate the IC₅₀ (the concentration of competitor that displaces 50% of the radioligand). Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radiolabeled ligand. The Kᵢ is equivalent to the Kᴅ for a competitive antagonist.

This technique is used to identify the specific amino acids within the nAChR binding site that are in close proximity to the bound ligand.

-

Probe Synthesis: Synthesize a radiolabeled ([³H] or [¹²⁵I]) photoactivatable this compound derivative (e.g., [³H]Bz₂choline).[10]

-

Binding: Incubate nAChR-rich membranes with the radiolabeled photoaffinity probe in the dark to allow for equilibrium binding to the agonist sites.[10]

-

Photolysis: Irradiate the sample with UV light at a specific wavelength (e.g., 320-350 nm) for a defined period.[10][11] This activates the photoreactive group on the this compound derivative, causing it to form a highly reactive intermediate that covalently bonds to nearby amino acid residues.

-

Quenching & Solubilization: Stop the reaction and solubilize the membrane proteins using a suitable detergent.

-

Protein Separation: Separate the nAChR subunits using SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis).

-

Label Identification: Identify which subunits are covalently labeled by detecting radioactivity via autoradiography or fluorography of the gel. Studies show that this compound derivatives primarily label the γ and δ subunits in the Torpedo nAChR.[10][11]

-

Site Identification: To pinpoint the exact amino acids, the labeled protein bands are excised from the gel and subjected to enzymatic digestion (proteolysis) to generate smaller peptide fragments. These fragments are then separated using techniques like HPLC, and the radiolabeled peptides are identified and sequenced (e.g., via Edman degradation) to reveal the site of covalent attachment.[10]

Visualizations of Workflows and Relationships

References

- 1. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 2. Assessing potentiation of the (α4)3(β2)2 nicotinic acetylcholine receptor by the allosteric agonist CMPI - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nicotinic acetylcholine receptors - Scholarpedia [scholarpedia.org]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. Understanding of nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Correlation between pharmacological responses to this compound, methacholine and acetylcholine and activity of cholinesterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The pharmacology of this compound derivatives and the nature of carbonyl receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The pharmacology of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Probing the structure of the nicotinic acetylcholine receptor with 4-benzoylthis compound, a novel photoaffinity competitive antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identification of amino acids in the nicotinic acetylcholine receptor agonist binding site and ion channel photolabeled by 4-[(3-trifluoromethyl)-3H-diazirin-3-yl]this compound, a novel photoaffinity antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Benzoylcholine Chloride: A Technical Safety and Handling Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides critical safety data and handling precautions for benzoylcholine chloride. The information is compiled and presented to meet the needs of laboratory and drug development professionals, with a focus on quantitative data, safe handling procedures, and an understanding of its mechanism of action.

Chemical and Physical Properties

This compound chloride is a synthetic choline (B1196258) ester. As a hygroscopic, white crystalline powder, it readily absorbs moisture from the air. Its key physical and chemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₈ClNO₂ | |

| Molecular Weight | 243.73 g/mol | |

| Appearance | White hygroscopic crystalline powder | |

| Purity | ≥98% | |

| CAS Number | 2964-09-2 | |

| IUPAC Name | 2-benzoyloxyethyl(trimethyl)azanium chloride |

Hazard Identification and GHS Classification

This compound chloride is classified as a hazardous substance. The primary hazards are associated with acute toxicity through oral, dermal, and inhalation routes.

| Hazard Class | GHS Classification | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

Signal Word: Warning

Toxicological Data

The toxicological profile of this compound chloride is primarily characterized by its effects as a cholinergic agonist. It acts as a substrate for cholinesterase, leading to effects consistent with stimulation of the cholinergic nervous system.

| Toxicity Metric | Value | Species | Route | Source |

| LD50 | 49 mg/kg | Mouse | Intraperitoneal |

No detailed experimental protocols for this LD50 study were available in the public domain.

Handling and Storage Precautions

Proper handling and storage are crucial to minimize exposure and maintain the integrity of this compound chloride.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling. The following PPE is recommended:

-

Eye/Face Protection: Chemical safety goggles.

-

Skin Protection: Protective gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator with a particulate filter is recommended.

Safe Handling Practices

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe dust.

-

Wash hands thoroughly after handling.

-

Use only in a chemical fume hood.

Storage Conditions

-

Store in a tightly sealed container.

-

Keep in a cool, dry, and well-ventilated place.

-

Protect from moisture due to its hygroscopic nature.

First Aid Measures

In the event of exposure, immediate action is necessary.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately wash off with plenty of soap and water. Remove contaminated clothing. Seek medical attention. |

| Eye Contact | Immediately flush with plenty of water for at least 15 minutes. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Stability and Decomposition

This compound chloride is a substrate for cholinesterase and can undergo hydrolysis. Information on specific decomposition products is limited.

Experimental Protocols and Workflows

Signaling and Mechanism of Action

This compound chloride's primary mechanism of action is as a cholinergic agonist. It serves as a substrate for acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Its toxic effects are presumed to be due to the overstimulation of cholinergic receptors.

Theoretical principles of benzoylcholine enzymatic assays

An In-depth Technical Guide on the Core Theoretical Principles of Benzoylcholine Enzymatic Assays

Introduction

This compound is a synthetic choline (B1196258) ester that serves as a crucial substrate in the study and quantification of cholinesterase activity. While structurally similar to the endogenous neurotransmitter acetylcholine, its hydrolysis kinetics and enzyme specificity make it a valuable tool for researchers, scientists, and drug development professionals. Assays employing this compound are fundamental for differentiating between the two major types of cholinesterases: acetylcholinesterase (AChE; EC 3.1.1.7) and butyrylcholinesterase (BChE; EC 3.1.1.8), also known as pseudocholinesterase. This guide provides a comprehensive overview of the theoretical principles, methodologies, and data interpretation associated with this compound enzymatic assays.

Core Principles of this compound Hydrolysis

The foundation of this compound assays lies in the enzymatic cleavage of its ester bond. This reaction is catalyzed by cholinesterases, yielding two primary products: benzoic acid and choline.

Enzymatic Specificity:

-